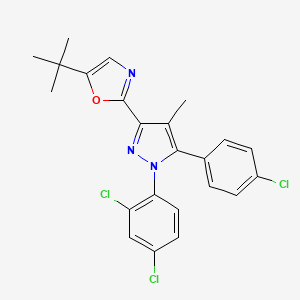

Pyrazole derivative 30

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H20Cl3N3O |

|---|---|

Peso molecular |

460.8 g/mol |

Nombre IUPAC |

5-tert-butyl-2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1,3-oxazole |

InChI |

InChI=1S/C23H20Cl3N3O/c1-13-20(22-27-12-19(30-22)23(2,3)4)28-29(18-10-9-16(25)11-17(18)26)21(13)14-5-7-15(24)8-6-14/h5-12H,1-4H3 |

Clave InChI |

ILTATKGFTNWDTG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N(N=C1C2=NC=C(O2)C(C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Classical Approaches in Pyrazole (B372694) Core Formation

Traditional methods for synthesizing the pyrazole nucleus have been the bedrock of pyrazole chemistry for over a century. ijrpr.com These reactions are characterized by their reliability and have been used to produce a vast library of pyrazole-containing molecules.

Cyclization reactions are fundamental to forming the pyrazole ring, typically by combining a precursor molecule containing a 1,3-dielectrophilic system with a hydrazine (B178648) derivative. researchgate.net

One of the most common and historically significant methods is the Knorr synthesis, which involves the reaction of a 1,3-diketone with a hydrazine. ijrpr.comresearchgate.net This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net For instance, the reaction between acetylacetone (B45752) and hydrazine hydrate (B1144303) readily yields 3,5-dimethylpyrazole. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the diketone and the hydrazine. dergipark.org.trmdpi.com In a relevant example, polysubstituted pyrazoles can be obtained from the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, although this can sometimes lead to a mixture of regioisomers. mdpi.com

Another classical approach involves the electrophilic cyclization of α,β-alkynic hydrazones. acs.org These hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can be treated with reagents like molecular iodine to induce cyclization, affording 4-iodopyrazoles in good yields. acs.org This method is effective for a range of substrates, including those with aliphatic, aromatic, and heteroaromatic groups. acs.org Furthermore, the cyclization of acetylenic ketones with substituted hydrazines is a known route to 1,3,5-trisubstituted pyrazoles. mdpi.com

A strategy for creating N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. sci-hub.se This method is notable for retaining the sulfonyl group in the final product. sci-hub.se The proposed mechanism involves the initial condensation of the enaminone with the sulfonyl hydrazine, followed by an intramolecular nucleophilic cyclization to form a pyrazoline intermediate, which then aromatizes. sci-hub.se

Table 1: Examples of Classical Cyclization Reactions for Pyrazole Synthesis

| Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketones and Hydrazines | Acid or base catalysis | Polysubstituted Pyrazoles | mdpi.com |

| α,β-Alkynic Aldehydes/Ketones and Hydrazines | In situ hydrazone formation, then cyclization with PhSeCl | 4-(Phenylselanyl)pyrazoles | mdpi.com |

| α,β-Alkynic Hydrazones | Molecular Iodine, NaHCO₃ | 4-Iodopyrazoles | acs.org |

| Sulfonyl Hydrazines and Enaminones | p-Toluenesulfonic acid (p-TSA) | N-sulfonyl Pyrazoles | sci-hub.se |

Condensation reactions are another cornerstone of classical pyrazole synthesis. These typically involve the reaction of α,β-unsaturated carbonyl compounds (chalcones) or their equivalents with hydrazines. mdpi.com This reaction first forms a pyrazoline intermediate, which is subsequently oxidized to yield the aromatic pyrazole. mdpi.commdpi.com

The reaction of chalcones with p-sulfamylphenyl hydrazine in glacial acetic acid, for example, produces hydrazones that can be cyclized with hydrochloric acid to yield pyrazole-1-sulphonamides. mdpi.com Similarly, refluxing chalcones with reagents like thiosemicarbazide (B42300) or isonicotinic acid hydrazide in ethanol (B145695) can produce various pyrazoline derivatives. mdpi.com The regioselectivity of the condensation of 1,3-diketones with arylhydrazines can be highly efficient, proceeding at room temperature in solvents like N,N-dimethylacetamide to furnish pyrazoles in good yields. mdpi.comorganic-chemistry.org

Multicomponent reactions (MCRs) represent a more complex form of condensation, where multiple starting materials react in a single pot to form the product, increasing efficiency. beilstein-journals.org Traditionally, pyrazoles are synthesized via the condensation of hydrazine with 1,3-dicarbonyl compounds. rsc.org Modern MCRs have expanded this scope. For example, a three-component synthesis of 5-aminopyrazoles can be achieved using malononitrile (B47326), aldehydes, and hydrazines. beilstein-journals.org In some cases, hydrazine itself can act as a Brønsted base to catalyze an initial Knoevenagel condensation before participating in the ring formation. beilstein-journals.org Four-component reactions have also been developed, such as the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org

Modern Advancements in Pyrazole Derivative Synthesis

In response to the growing need for sustainable and efficient chemical processes, modern synthetic methodologies have been developed. ijrpr.comresearchgate.net These techniques often lead to shorter reaction times, higher yields, and a reduced environmental footprint compared to classical methods. ijprajournal.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. ijprajournal.comnih.gov This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve product yields. ijprajournal.comnih.govnih.gov

The synthesis of pyrazole derivatives has greatly benefited from this technology. rsc.org For example, the condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcones, followed by their cyclization with hydrazine hydrate, can be efficiently performed under microwave irradiation. nih.gov This method has been used to synthesize novel pyrazole derivatives for biological evaluation. nih.gov Another study demonstrated the microwave-assisted synthesis of dihydro-pyrazole hybrids from substituted dibenzalacetones and various hydrazines, optimizing conditions to achieve pure products in 15-70 minutes. mdpi.com A rapid and green synthesis of sugar-based pyrazole derivatives has also been developed using microwave irradiation in water, highlighting the method's environmental benefits. rsc.org Solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazole have also been reported, a process not as efficiently achieved with conventional heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Chalcone cyclization with hydrazine | Often requires prolonged heating (hours) | Reduced reaction time (minutes) | Higher yields, faster reaction | nih.gov |

| Dihydro-pyrazole synthesis | 1-24 hours at 25°C | 15-70 minutes at 75°C | Significant time reduction | mdpi.com |

| Sugar-based pyrazole synthesis | - | Good yields in eco-friendly water | Green, rapid, and efficient | rsc.org |

Ultrasound irradiation is another energy source used to promote chemical reactions, a field known as sonochemistry. ijprajournal.com This technique uses the energy of acoustic cavitation to enhance reaction rates and yields, often under milder conditions than conventional heating. rsc.orgnih.govbohrium.com

The synthesis of pyrazolone (B3327878) derivatives has been achieved through the smooth condensation of hydrazine derivatives with β-keto esters under solvent-free conditions using ultrasound, resulting in excellent yields within very short time frames. nih.gov This method is considered a convenient and green approach. nih.govbohrium.com Ultrasound has also been employed in the four-component reaction of ethyl acetoacetate (B1235776), hydrazine hydrate, aromatic aldehydes, and malononitrile to produce dihydropyrano[2,3-c] pyrazoles in an aqueous medium. bohrium.com This protocol is noted for its simple procedure and excellent yields. bohrium.com Furthermore, a green method for synthesizing spirooxindolopyrrolizidines containing a pyrazole moiety was developed using an ionic liquid under ultrasonication. rsc.org Researchers have found that for certain reactions, like the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, ultrasonic irradiation is superior to traditional methods in terms of both reaction time and yield. bohrium.com

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. ijprajournal.comsemanticscholar.org This approach is a prominent green chemistry technique due to its reduction or elimination of solvent use. researchgate.netresearchgate.net

A facile and environmentally friendly method for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball-milling. semanticscholar.org This solvent-free protocol features short reaction times, simple work-up, and avoids the need to isolate intermediates. semanticscholar.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, has also been employed. The synthesis of pyrazole-containing chemoreceptors was achieved by grinding an aldehyde with aminopyrazole derivatives with a few drops of methanol, yielding the products in high yields after just 10 minutes. acs.org A solvent-free, three-component reaction of 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate in the presence of piperidine (B6355638) has been accomplished by grinding in a simple mortar and pestle to produce 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.net

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have become a guiding force in the evolution of synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net The synthesis of pyrazoles has been a fertile ground for the application of these principles, with significant progress in solvent-free and catalyst-free methodologies. researchgate.net

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key tenet of green chemistry, as it reduces environmental pollution and simplifies reaction work-up. tandfonline.comtandfonline.com A number of successful solvent-free methods for pyrazole synthesis have been developed, often employing grinding techniques or taking place at room temperature.

One notable example involves the reaction of 1,2-dibenzoylhydrazines, dialkyl acetylenedicarboxylates, and isocyanides in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a commercially available and reusable organic ionic salt. tandfonline.comtandfonline.com This method, conducted at room temperature under solvent-free conditions, affords highly functionalized pyrazoles in good yields (75–86%) and with shorter reaction times compared to conventional solvent-based methods. tandfonline.com

Another approach utilizes an ionic liquid, N-methyl-2-pyrrolidone tosylate (NMPyTs), as a catalyst for the one-pot, multi-component synthesis of pyrano[2,3-c]pyrazoles. jetir.org This solvent-free method, involving the reaction of various aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, demonstrates high efficiency with excellent yields (up to 95%) in very short reaction times (7-15 minutes). jetir.org The catalyst can also be recovered and reused, further enhancing the green credentials of this protocol. tandfonline.com

The following table summarizes the findings of a study comparing different solvents and solvent-free conditions for the synthesis of a pyrano[2,3-c]pyrazole derivative using NMPyTs as a catalyst. jetir.org

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | CH3CN | 45 | 70 |

| 2 | THF | 40 | 78 |

| 3 | DMF | 55 | 80 |

| 4 | CH2Cl2 | 35 | 85 |

| 5 | EtOH | 25 | 90 |

| 6 | Solvent-Free | 7-15 | 95 |

Catalyst-Free Methodologies

The development of catalyst-free reactions represents a significant step towards ideal synthesis, minimizing both cost and potential contamination of the final product. Several catalyst-free methods for pyrazole synthesis have been reported, often utilizing green solvents like water or ethanol, or even proceeding under solvent-free conditions. rsc.orgbeilstein-journals.org

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a regio- and chemoselective four-component reaction of a dialkyl 3-oxopentanedioate, an active carbonyl compound, hydrazine, and malononitrile in a water/ethanol mixture without any catalyst. rsc.org Similarly, spiroacenaphthylene-pyranopyrazole derivatives can be synthesized via the reaction of acenaphthoquinone, pyrazolones, and activated methylene (B1212753) compounds in water, also in the absence of a catalyst. nih.gov This method offers mild reaction conditions, short reaction times, and excellent yields. nih.gov

Furthermore, a one-pot, multi-component cyclo-condensation of aromatic aldehydes, phenylhydrazine (B124118) or hydrazine hydrate, and ethyl acetoacetate can be performed using cetyltrimethylammoniumbromide (CTAB) in water, which acts as a catalyst and a green solvent. researchgate.net This approach provides advantages such as short reaction times and eliminates the need for column chromatography for product purification. researchgate.net An operationally simple and metal-free approach for synthesizing pyrazole-tethered thioamides and amides has also been developed, involving a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur without a catalyst. beilstein-journals.org

Catalytic Strategies in Pyrazole Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of pyrazole derivatives has greatly benefited from the development of various catalytic systems, including transition-metal catalysis, organocatalysis, biocatalysis, and the use of nanocatalysts.

Transition-Metal Catalysis

Transition-metal catalysts are powerful tools for the formation of C-C and C-heteroatom bonds, and their application in pyrazole synthesis has led to significant advancements. researchgate.netrsc.org These catalysts can facilitate direct C-H functionalization reactions, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

For example, a unique combination of Fe(III) with an ionic liquid has been utilized as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from various hydrazines and 1,3-diketone derivatives at room temperature. ias.ac.in This catalyst system proved to be reusable for up to four cycles with good yields. ias.ac.in Silver-catalyzed reactions have also been employed, with AgOTf effectively catalyzing the reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines to produce 3-CF3-pyrazoles in high yields. mdpi.com

Organocatalysis and Biocatalysis Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts. researchgate.net Simple pyrazoles themselves have been shown to act as efficient bifunctional organocatalysts for the carboxylation of alkynes with CO2. rsc.org Secondary amines have also been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. nih.gov

The asymmetric synthesis of a novel heterocyclic hybrid isoindolinone-pyrazole was achieved with high enantiomeric excess through an organocatalytic Mannich reaction using Takemoto's bifunctional organocatalyst. nih.gov Furthermore, a robust pyrrolidine-BzOH salt has been used to catalyze a one-pot three-component reaction for the synthesis of 1,3-diarylallylidene pyrazolones. acs.org

While the provided information heavily focuses on organocatalysis, biocatalysis, which utilizes enzymes or whole microorganisms, also represents a green and powerful approach in organic synthesis, though specific examples for pyrazole synthesis were not detailed in the provided search results.

Nanocatalyst Applications in Pyrazole Synthesis

Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, offer significant advantages in catalysis, including enhanced activity, selectivity, and recyclability. pharmacognosyjournal.netnih.gov Their application in pyrazole synthesis is a rapidly growing field.

A variety of nanocatalysts have been successfully employed for the synthesis of pyrazole derivatives. For instance, yttrium iron garnet (Y3Fe5O12; YIG) nanoparticles have been used for the synthesis of pyranopyrazoles under solvent-free conditions, with the catalyst being easily recyclable for up to eight runs. rsc.orgnih.gov Similarly, ZnS nanoparticles have been utilized for the four-component condensation reaction to produce pyrano[2,3-c]-pyrazoles under solvent-free grinding conditions, with the nanocatalyst being reusable for up to five consecutive steps. nih.gov

Magnetic nanoparticles, such as CoFe2O4@SiO2@CPTES@Melamine, have been developed as efficient and easily separable catalysts for the one-pot multi-component synthesis of pyrazole derivatives in water at room temperature. samipubco.com Other examples include the use of nano ZnO, nanosized magnesium oxide (MgO), and copper ferrite (B1171679) (CuFe2O4) for the synthesis of various pyrazole derivatives. nih.gov Cobalt oxide (Co3O4) nanoparticles have also been shown to be an effective and recyclable catalyst for the synthesis of pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives. frontiersin.org

The following table presents a selection of nanocatalysts used in the synthesis of pyrazole derivatives and their key features.

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Yttrium Iron Garnet (YIG) | Four-component synthesis of pyranopyrazoles | Solvent-free, recyclable (8 runs) | rsc.orgnih.gov |

| ZnS Nanoparticles | Four-component synthesis of pyrano[2,3-c]-pyrazoles | Solvent-free (grinding), recyclable (5 runs) | nih.gov |

| CoFe2O4@SiO2@CPTES@Melamine | One-pot multi-component synthesis of pyrazoles | Aqueous medium, room temperature, magnetically separable | samipubco.com |

| Cobalt Oxide (Co3O4) | Synthesis of pyrano[2,3-c]pyrazole derivatives | Recyclable (6 times), high efficiency | frontiersin.org |

Multicomponent Reaction (MCR) Strategies for Pyrazole Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating molecular complexity from simple starting materials. longdom.org This approach is highly valued for its efficiency, reduction of waste, and minimization of operational steps. longdom.orgmdpi.com

One-pot synthesis is a hallmark of MCRs, allowing for the construction of highly substituted pyrazole scaffolds without the need to isolate intermediates. beilstein-journals.org These reactions can be designed as three- or four-component strategies. For instance, a three-component reaction involving aldehydes, hydrazine derivatives, and β-ketoesters can yield persubstituted pyrazoles under the influence of catalysts like Yb(PFO)₃. beilstein-journals.org Similarly, the one-pot condensation of hydrazine derivatives, ketone derivatives, and aldehyde derivatives can be achieved at room temperature using heterogeneous nickel-based catalysts. mdpi.com

Four-component reactions further expand the structural diversity of the resulting pyrazoles. The synthesis of dihydropyrano[2,3-c]pyrazoles has been accomplished through a one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often using green catalysts like sodium gluconate or in aqueous media. mdpi.comrsc.org These methods are noted for their straightforward procedures and cost-effectiveness. longdom.org

| Number of Components | Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Three | Enaminones, Benzaldehyde (B42025), Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-pyrazole derivatives | Good | longdom.org |

| Three | Aldehydes, Ketones, Hydrazines | Heterogeneous Nickel-based | Substituted Pyrazoles | High | mdpi.com |

| Four | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazole derivatives | 85-93% | mdpi.com |

| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Good | rsc.org |

A key strategy in many MCRs is the in situ generation of unstable or highly reactive intermediates, which are immediately consumed in a subsequent reaction step. This avoids their isolation and handling, which is particularly important for hazardous materials like diazo compounds or explosive species like diazonium salts. nih.gov

Common in situ generated intermediates in pyrazole synthesis include:

Hydrazones : Formed from the reaction of aldehydes with hydrazines, these intermediates can then undergo cyclization. For example, a cascade reaction can be initiated by forming a hydrazone from benzaldehyde and N-tosyl hydrazine, which then participates in a [3+2] cycloaddition. rsc.org

Nitrile Imines : These can be generated in situ from hydrazonyl halides or through the oxidation of hydrazones. nih.gov They are potent 1,3-dipoles that readily undergo cycloaddition with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively. rsc.orgnih.gov

Diazo Compounds : The reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides involves the in situ formation of a diazo compound, which then undergoes a [3+2] cycloaddition to produce 3-trifluoromethylpyrazoles. rsc.org

Ynones : In some flow chemistry setups, ynones are generated in situ from the reaction of terminal aryl alkynes with n-BuLi followed by coupling with acyl chlorides. These ynones are then immediately reacted with hydrazine derivatives to form pyrazoles. mdpi.comresearchgate.net

Flow Chemistry Techniques for Pyrazole Derivative Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful alternative to traditional batch processing for synthesizing pyrazoles. mdpi.comscilit.com This technology offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net

Continuous flow systems provide numerous benefits over conventional batch methods:

Enhanced Safety : Flow chemistry minimizes the accumulation of hazardous intermediates, such as diazonium salts, hydrazines, and diazo compounds, by generating them in situ and immediately converting them to the next product. mdpi.comnih.govacs.org This is crucial when dealing with potentially explosive or toxic reagents.

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, better selectivity, and faster reaction times. researchgate.net

Scalability and Reproducibility : Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward and reproducible than scaling up batch reactors. galchimia.com

Automation and Optimization : Flow setups allow for rapid screening of reaction conditions with minimal operator input, facilitating faster optimization of reaction parameters like temperature, pressure, and residence time. mdpi.comnih.gov For example, a four-step conversion of anilines to pyrazoles was developed in a continuous flow setup, allowing for efficient optimization of a three-step reduction/hydrolysis/cyclo-condensation sequence. nih.gov

Flow reactors provide excellent control over reaction parameters, which is critical for achieving high regioselectivity and optimizing yields. In the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives, a flow setup achieved good to very good yields (62–82%) with excellent regioselectivities (up to 98:2). mdpi.com

Another example is the 1,3-dipolar cycloaddition of SF₅-alkynes with diazoacetates. While the batch reaction gave a moderate yield (51%) and a 65:35 mixture of regioisomers, the flow approach improved the yield and minimized risks associated with heating diazo compounds. mdpi.com Similarly, copper-catalyzed cycloadditions of terminal alkynes with sydnones have been successfully implemented in continuous flow using packed-bed reactors containing a supported catalyst, allowing for the regioselective synthesis of 1,4-disubstituted pyrazoles in short reaction times. rsc.org A two-step flow strategy to synthesize 3,5-disubstituted pyrazoles involved the in-situ formation of 1,3-diyne intermediates followed by a Cope-type hydroamination with hydrazine, resulting in very good yields (84–90%). mdpi.comrsc.org

| Reaction Type | Method | Key Advantages of Flow | Yields (Flow) | Reference |

|---|---|---|---|---|

| Conversion of anilines to N-aryl pyrazoles | Flow | In situ use of explosive diazonium/hydrazine intermediates, enhanced safety, rapid optimization | 51-76% | mdpi.comnih.gov |

| Synthesis from vinylidene keto esters | Flow | Excellent regioselectivity (up to 98:2) and good yields | 62-82% | mdpi.com |

| Cu-catalyzed cycloaddition of alkynes and sydnones | Flow | Use of supported catalyst, regioselective, short reaction times | Moderate to Excellent | rsc.org |

| Sequential alkyne homocoupling and hydroamination | Flow | No isolation of intermediates, significant time reduction vs. batch | 84-90% | rsc.org |

Precursor Chemistry and Reactant Strategies

The choice of starting materials is fundamental to the design of any pyrazole synthesis. The classic and most common approach is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dielectrophile, typically a 1,3-dicarbonyl compound, with a hydrazine derivative. beilstein-journals.orgresearchgate.net

Modern strategies have expanded the range of precursors significantly:

1,3-Dicarbonyl Compounds and Equivalents : The reaction of 1,3-diketones with hydrazines remains a cornerstone of pyrazole synthesis. researchgate.net MCRs often rely on the in situ generation of the 1,3-dicarbonyl compound before its reaction with hydrazine. beilstein-journals.org

Enaminones : These compounds are versatile precursors. They can be synthesized from acetophenones and N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) and then reacted with hydrazine in a subsequent step to form the pyrazole ring. galchimia.com This sequence is well-suited for tandem flow chemistry processes. galchimia.com Enaminones can also react with hydrazines to form a pyrazole intermediate, which can then undergo further functionalization, such as C-H selenylation or coupling with aryl halides. rsc.org

Alkynes : Terminal alkynes are valuable precursors, especially in cycloaddition reactions and flow synthesis. They can react with diazo compounds in 1,3-dipolar cycloadditions or be converted in situ to ynones or 1,3-diynes, which then react with hydrazines to yield highly substituted pyrazoles. mdpi.comresearchgate.netrsc.org

Hydrazine Sources : Hydrazine and its derivatives (e.g., phenylhydrazine, tosylhydrazine) are the most common source of the N-N fragment in the pyrazole ring. rsc.orghilarispublisher.com To improve safety and expand substrate scope, methods have been developed to generate hydrazines in situ from more stable precursors like anilines via diazotization and reduction. nih.govacs.org

Alternative Precursors : Less conventional starting materials include chalcones, which can be cyclized with hydrazine to form pyrazolines that are then oxidized to pyrazoles. mdpi.com Additionally, pyrazoles can be synthesized through the strategic transformation and ring contraction of pyridine (B92270) rings. mdpi.com Triazenylpyrazoles have also been developed as stable precursors that allow for N-functionalization before being converted to azides for subsequent "click" reactions to form triazole-pyrazole hybrids. nih.gov

Utilization of Acetylenic Ketones and Hydrazine Derivatives

A long-standing and effective method for synthesizing pyrazole derivatives is the cyclocondensation reaction between acetylenic ketones and hydrazine derivatives. This approach allows for the formation of highly substituted pyrazoles. The reaction's regioselectivity, which dictates the final substitution pattern on the pyrazole ring, is a critical aspect of this methodology.

The reaction of an acetylenic ketone with a substituted hydrazine can theoretically yield two different regioisomers. However, the nature of the substituent on the hydrazine and the reaction conditions can significantly influence the outcome, often leading to the preferential formation of one isomer. For instance, research has shown that the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines proceeds with high regioselectivity, affording 1,3,5-trisubstituted pyrazoles where the anthranilate moiety is at the C-3 position. researchgate.netosi.lvmdpi.com In contrast, when N-methyl- or N-tert-butylhydrazines are used, a notable decrease in regioselectivity is observed. researchgate.netosi.lv

The difference in regioselectivity is often attributed to the nucleophilicity of the nitrogen atoms in the hydrazine derivative. mdpi.combeilstein-journals.org In aliphatic hydrazines, the secondary nitrogen atom is typically more nucleophilic, leading to a Michael-type addition to the triple bond of the acetylenic ketone, followed by intramolecular cyclization. beilstein-journals.org Conversely, in arylhydrazines, the nucleophilicity of the secondary nitrogen is diminished due to resonance effects, which can alter the reaction pathway and favor the formation of the other regioisomer. beilstein-journals.org

Initial products from the reaction of certain acetylenic ketones with acyl hydrazides have been identified as 5-hydroxypyrazolines, which can then be dehydrated to yield the corresponding 1,3,5-trisubstituted pyrazoles. osi.lvmdpi.com

| Reactants | Product(s) | Yield (%) | Reference(s) |

| Ethyl 5-(3-aryl-3-oxopropinyl)anthranilates and arylhydrazines | 1,3,5-Trisubstituted pyrazoles with anthranilate at C-3 | Good | researchgate.netosi.lvmdpi.com |

| Ethyl 5-[3-(4-fluorophenyl)-3-oxopropinyl]anthranilate and benzoyl or isonicotinoyl hydrazides | Initially 5-hydroxypyrazolines, then dehydrated to 1,3,5-trisubstituted pyrazoles | - | osi.lvmdpi.com |

| Acetylenic ketones and N-methylhydrazine | Mixture of regioisomeric 1,3,5-trisubstituted pyrazoles (major isomer with methyl at N-1) | - | mdpi.com |

| Acetylenic ketones and arylhydrazines | Mixture of regioisomeric 1,3,5-trisubstituted pyrazoles (major isomer with aryl at N-1) | - | mdpi.com |

Pyranone-Based Cyclizations

Pyranones are versatile heterocyclic precursors for the synthesis of various other ring systems, including pyrazoles. The transformation of a pyranone into a pyrazole typically involves a ring-opening reaction by a hydrazine derivative, followed by an intramolecular cyclization to form the pyrazole ring.

One common approach involves the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines. mdpi.comnih.gov This reaction, often catalyzed by an acid catalyst such as montmorillonite (B579905) KSF in a solvent like ethanol, provides access to 5-substituted pyrazoles in good yields. mdpi.comnih.gov

Another effective strategy utilizes chromones (4H-chromen-4-ones) as the pyranone-based starting material. A general method for the synthesis of 3,4-diarylpyrazoles involves a Suzuki coupling of arylboronic acids with chromones, followed by the reaction with hydrazine hydrate. mdpi.comnih.gov A more direct, one-pot synthesis of 3,4-diarylpyrazoles has also been developed starting from 3-trifloxychromone and triarylbismuth. This process involves an initial cross-coupling reaction to form an isoflavone, which is then converted to the diarylpyrazole in the same pot by the addition of hydrazine hydrate. ias.ac.insci-hub.se This latter method is noteworthy for its efficiency, with the pyrazole formation occurring at room temperature in a short time frame. ias.ac.insci-hub.se

The reaction of isoflavones with hydrazine hydrate in a basic medium is a known route to 3,4-diarylpyrazoles, where the chromone (B188151) ring acts as a 1,3-diketone equivalent. acs.org

| Pyranone Precursor | Reagents | Product | Yield (%) | Reference(s) |

| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines, Montmorillonite KSF | 5-Substituted pyrazoles | 57-86 | mdpi.comnih.gov |

| Chromones | Arylboronic acids, Hydrazine hydrate | 3,4-Diarylpyrazoles | 48-95 | mdpi.comnih.gov |

| 3-Trifloxychromone | Triarylbismuth, Hydrazine hydrate | 3,4-Diarylpyrazole | Good | ias.ac.insci-hub.se |

| Isoflavones | Hydrazine hydrate, Base | 3,4-Diarylpyrazoles | Good | acs.org |

Cycloaddition of Diazocarbonyl Compounds

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and direct method for the synthesis of the pyrazole ring. This reaction forms one C-C bond and one C-N bond in a single step, leading to a high degree of atom economy. The mechanism involves the reaction of the 1,3-dipole (the diazo compound) with the dipolarophile (the alkyne).

The reactivity of this cycloaddition is influenced by the electronic nature of both the diazo compound and the alkyne. While electron-rich diazo compounds can react under thermal conditions, the reaction of electron-deficient diazocarbonyl compounds often requires catalysis to proceed efficiently. frontiersin.org However, catalyst-free cycloadditions of diazocarbonyl compounds with alkynes can be achieved by heating, providing the pyrazole products in high yields, often without the need for extensive purification. rsc.org

A common pathway involves the in-situ generation of a diazo compound from a tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition with a terminal alkyne. scispace.comorganic-chemistry.org This is followed by a 1,5-sigmatropic rearrangement to yield the final substituted pyrazole. scispace.com This cascade process allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. scispace.com The use of aqueous micellar catalysis has also been reported to promote the cycloaddition of in-situ generated ethyl diazoacetate with alkynes, with the pH of the reaction medium influencing the regioselectivity of the product distribution. researchgate.net

| Diazo Compound Source | Dipolarophile | Conditions | Product Type | Yield (%) | Reference(s) |

| α-Diazocarbonyl compounds | Alkynes | Heating, solvent-free | Pyrazoles | High | rsc.org |

| Tosylhydrazones (in-situ diazo) | Terminal alkynes | Heating | 1,3,5-Trisubstituted pyrazoles | Good | scispace.comorganic-chemistry.org |

| Ethyl glycinate (B8599266) (in-situ diazo) | Alkynes | Aqueous micellar catalysis (TPGS-750-M) | 3,5- and 4,5-Disubstituted pyrazoles | Good | researchgate.net |

It has come to light that the designation "Pyrazole derivative 30" refers to several distinct chemical compounds in scientific literature. To provide a focused and accurate article, please specify which of the following compounds you are interested in:

Telotristat (B1663555) ethyl (Xermelo®) : An approved drug used to treat diarrhea associated with carcinoid syndrome. It is a disubstituted pyrazole that functions as a tryptophan hydroxylase inhibitor. nih.gov

4-(3-Benzoyl-1-phenyl-1H-pyrazole-4-carbonyl)-N,N-diethylbenzenesulfonamide : A synthesized compound for which spectroscopic data (IR, ¹H NMR, and Mass Spectrometry) is available. scirp.orgscirp.org

Antiviral Pyrazole Compound : A derivative reported by Jia et al. in 2016, which acts as a potent inhibitor of hepatitis B virus surface and envelope antigen secretion. researchgate.net

Cannabinoid Receptor 1 (CB1) Antagonist : A specific molecule with the chemical formula C₂₃H₂₀Cl₃N₃O, identified as a CB1 antagonist in the Therapeutic Target Database. idrblab.net

Anti-inflammatory Pyrazole : A compound with reported anti-inflammatory properties, structurally identified as Benzylan (Tantum). scribd.com

N-Me Pyrazole Intermediate : A compound used in the synthesis of another molecule, referred to as an N-Me pyrazole derivative. nih.gov

Once you select the specific "this compound" of interest, a detailed article conforming to the requested outline and including all available spectroscopic and structural data can be generated.

Advanced Spectroscopic and Structural Characterization of Pyrazole Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Analysis of Molecular Conformation and Intermolecular Interactions

In complex structures, such as the N-acetyl bipyrazole derivative C30H31N5O2, the reduced pyrazole (B372694) ring is noted to be modestly puckered, adopting an envelope conformation. The orientation of different ring systems within a single molecule is a key conformational feature. For instance, in 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole, the pyrazole ring is nearly planar and subtends a dihedral angle of 2.875 (4)° with the chloro-substituted benzene (B151609) ring, while the methylsulfanyl-substituted ring is almost perpendicular to the pyrazole ring, showing a dihedral angle of 84.83 (7)°.

The combination of an acidic N-H group and a basic sp2-hybridized nitrogen atom allows pyrazole derivatives to act as both hydrogen bond donors and acceptors. This capability is fundamental to the formation of various intermolecular interactions.

Hydrogen Bonding: The most prevalent interaction is the N-H···N hydrogen bond, which frequently leads to the formation of cyclic dimers with R²₂(6) ring motifs or extended linear chains known as catemers. Other hydrogen bonds, such as C-H···O and C-H···N, also play crucial roles in stabilizing the crystal lattice.

π-π Stacking: Aromatic rings in pyrazole derivatives often engage in π-π stacking interactions, further contributing to the stability of their assembled structures. These can involve head-to-tail arrangements with centroid-centroid distances typically in the range of 3.5 to 3.9 Å.

Crystallographic Insights into Supramolecular Assembly

X-ray crystallography provides definitive insights into how individual molecules of pyrazole derivatives self-assemble into ordered, three-dimensional supramolecular structures. The interplay of the intermolecular forces described above dictates the final crystal packing.

In the solid state, pyrazole derivatives can form a variety of self-aggregates, including cyclic dimers, trimers, tetramers, and hexamers, as well as linear catemers. The specific assembly is highly dependent on the substituents on the pyrazole ring. For example, the molecules of a bipyrazole derivative are linked by a combination of O-H···N and C-H···O hydrogen bonds to form a ribbon of edge-fused R²₄(16) and R⁴₄(24) rings. In other cases, a combination of N—H⋯N and C—H⋯Cl hydrogen bonds can contribute to the formation of a complex three-dimensional network.

The table below summarizes crystallographic data for a representative complex bipyrazole derivative, illustrating the parameters used to define its structure.

Computational and Theoretical Investigations of Pyrazole Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in computational chemistry for examining the electronic structure and properties of molecules like pyrazole (B372694) derivatives. eurasianjournals.com These methods solve the Schrödinger equation to yield detailed information about molecular structure and bonding. eurasianjournals.com

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic compounds, including pyrazole derivatives, due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are employed to determine optimized molecular geometries and other electronic properties. nih.gov

The accuracy of DFT in predicting molecular structures is often validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography. For instance, in a study of a new pyrazole-hydrazone derivative, the bond lengths calculated using the B3LYP/6–31G(d,p) level of theory were found to be in good agreement with the values determined from single-crystal X-ray diffraction. nih.gov This correlation confirms the reliability of DFT methods for modeling the geometric structures of pyrazole derivatives.

Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths for a Pyrazole-Hydrazone Derivative (L1)

| Bond | Experimental Bond Length (Å) (X-ray) | Calculated Bond Length (Å) (DFT) |

|---|---|---|

| C1–C10 | 1.227 | 1.24394 |

| O3–C15 | 1.363 | 1.38125 |

| N3–N4 | 1.383 | 1.37144 |

Data sourced from a study on new pyrazole-hydrazone derivatives nih.gov.

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; molecules with a small energy gap are generally more polarizable, exhibit higher chemical reactivity, and have lower kinetic stability. nih.gov

For example, a DFT study on two pyrazole derivatives, designated Pyz-1 and Pyz-2, calculated their HOMO and LUMO energies. The results showed that Pyz-1 has a smaller energy gap (5.118 eV) compared to Pyz-2 (5.166 eV), suggesting that Pyz-1 is characterized by easier molecular charge transfer and higher chemical reactivity. nih.gov The analysis also revealed that the HOMO and LUMO orbitals in these molecules are primarily distributed across the entire structure, with the exception of the methyl groups. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Pyrazole Derivatives Pyz-1 and Pyz-2

| Compound | Phase | EHOMO (eV) | ELUMO (eV) | ΔELUMO-HOMO (eV) |

|---|---|---|---|---|

| Pyz-1 | Gas | -6.150 | -1.032 | 5.118 |

| Pyz-1 | Water | -6.404 | -1.269 | 5.135 |

| Pyz-2 | Gas | -6.102 | -0.937 | 5.165 |

| Pyz-2 | Water | -6.394 | -1.043 | 5.351 |

Calculations performed at the B3LYP/6–311G(d,p) level nih.gov.

Theoretical calculations are widely used to predict the spectroscopic properties of pyrazole derivatives. The computed parameters for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra often show a high degree of correlation with experimental findings. rsc.org This predictive capability is valuable for structural elucidation and for interpreting experimental data. rsc.org

For instance, DFT calculations have been successfully used to assign vibrational frequencies in the IR spectra of pyrazole compounds. In one study, the pyrazole ring deformation was observed experimentally at 634 cm⁻¹ and was calculated theoretically to be at 640 cm⁻¹, demonstrating good agreement. Similarly, computed ¹H-NMR and ¹³C-NMR chemical shifts for synthesized pyrazole derivatives have been shown to align well with the values measured experimentally. rsc.org

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques are used to explore the dynamic nature of pyrazole derivatives and their interactions with biological macromolecules. eurasianjournals.com

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. eurasianjournals.com These simulations provide valuable insights into the dynamic behavior, conformational flexibility, and stability of pyrazole derivatives in various environments. eurasianjournals.com

MD simulations are particularly useful for studying the interactions between a pyrazole derivative and its biological target, such as a protein. For example, MD simulations were performed to investigate the binding mode of a pyrazole-containing imide derivative (compound A2) with its potential target, Heat Shock Protein 90α (Hsp90α). researchgate.netnih.gov Such simulations can reveal the stability of the ligand-protein complex and identify key interactions that govern binding affinity. researchgate.net In another study on pyrazole derivatives as kinase inhibitors, MD simulations and binding free energy calculations were used to analyze the interaction of the most active compound with its target. The analysis showed that Van der Waals energy and nonpolar salvation energy were crucial for binding, whereas polar salvation energy was unfavorable. nih.gov

In cases where the three-dimensional structure of a biological target has not been experimentally determined, homology modeling can be employed. eurasianjournals.com This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The resulting model of the target protein can then be used in molecular docking and molecular dynamics studies to predict and analyze the binding modes of pyrazole derivatives, thereby guiding the design of new and more effective compounds. eurasianjournals.comeurasianjournals.com

Table of Mentioned Compounds

| Compound Name/Designation | Description |

|---|---|

| Pyz-1 | A pyrazole derivative studied for its antidiabetic and antioxidant potential. nih.gov |

| Pyz-2 | A pyrazole derivative studied alongside Pyz-1. nih.gov |

| L1 | A pyrazole-hydrazone derivative with catecholase activity. nih.gov |

| A2 | A pyrazole-containing imide derivative with anticancer activity. researchgate.netnih.gov |

| Compound 25 | A pyrazole derivative identified as a potent rearranged during transfection (RET) kinase inhibitor. nih.gov |

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening has emerged as a powerful computational tool in drug discovery to identify promising lead compounds from large chemical libraries. This approach significantly reduces the time and cost associated with traditional high-throughput screening. For pyrazole derivatives, various virtual screening methodologies have been successfully employed to identify novel inhibitors for a range of biological targets.

High-Throughput Virtual Screening (HTVS) for Compound Libraries

High-Throughput Virtual Screening (HTVS) enables the rapid assessment of extensive compound libraries, often containing millions of molecules, against a specific biological target. This method utilizes simplified scoring functions and automated workflows to prioritize compounds for further investigation. In the context of pyrazole derivatives, HTVS has been instrumental in identifying novel scaffolds with potential therapeutic applications. For instance, a study focused on discovering new pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression, employed HTVS to screen a library of 12,606 pyrazole compounds. [cite: 3, 10] This approach, facilitated by software like Schrödinger's Maestro, allowed for the efficient identification of several potential inhibitors. [cite: 3, 10] The use of HTVS is a cost-effective and efficient alternative to traditional laboratory screening methods, accelerating the initial stages of drug discovery. [cite: 3, 10]

The process typically involves several stages of filtering, starting with a broad screen to eliminate compounds with undesirable properties, followed by more refined docking and scoring to rank the remaining candidates. This tiered approach ensures that computational resources are focused on the most promising molecules. The pyrazole scaffold, with its versatile structure, is particularly well-suited for exploration via HTVS, as it allows for the generation of large and diverse compound libraries. [cite: 3]

Ligand-Based and Structure-Based Virtual Screening

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. The choice between these methods depends on the availability of structural information for the biological target.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in LBVS include similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. For pyrazole derivatives, LBVS has been used to identify new trypanocidal agents by screening databases for compounds with a benzimidazole (B57391) scaffold, a common feature in active molecules.

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. SBVS involves docking candidate molecules into the binding site of the target and using scoring functions to predict their binding affinity. This approach was utilized in a study to identify novel inhibitors of the SARS-CoV-2 main protease from a library of fifty pyrazole derivatives. [cite: 6] Molecular docking simulations were used to predict the binding modes and affinities of these compounds at the active site of the protease. [cite: 6] The combination of both ligand-based and structure-based approaches can be a particularly powerful strategy in drug discovery. [cite: 20, 22]

Structure-Activity Relationship (SAR) Studies via Computational Analysis

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Computational analysis plays a significant role in elucidating these relationships, guiding the optimization of lead compounds.

Correlation of Structural Features with Functional Potential

By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can identify key structural features, or pharmacophores, that are essential for biological function. For pyrazole derivatives, SAR studies have provided valuable insights into their diverse pharmacological activities, including their potential as antimalarial agents. [cite: 5] For instance, "Pyrazole derivative 30" has been identified as an inhibitor of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme in the parasite's fatty acid synthesis pathway. [cite: 5, 15] Computational SAR studies can help to understand how the specific substituents on the pyrazole ring of this derivative contribute to its inhibitory activity against PfENR. These studies often involve the generation of a series of analogs and the use of computational models to predict their activity, which can then be validated experimentally. The pyrazole core itself is considered a key pharmacophore in many therapeutic agents due to its ability to engage in various biological interactions. [cite: 5]

Pharmacophore Mapping for Desired Interactions

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This "pharmacophore model" can then be used as a query to screen large databases for novel compounds that fit the model.

For pyrazole derivatives, pharmacophore modeling has been successfully applied to design and identify new inhibitors for various targets. For example, a study on pyrazole derivatives with anti-proliferative activity against human ovarian adenocarcinoma cells developed a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor. [cite: 2] This model was then used to generate a 3D-QSAR model that could predict the activity of new compounds. [cite: 2] Similarly, pharmacophore models have been developed for pyrazole derivatives targeting enzymes like dipeptidyl peptidase IV (DPP-IV) for anti-diabetic therapy and for designing selective COX-2 inhibitors. [cite: 9, 14] These models provide a powerful tool for lead optimization and the design of new molecules with improved potency and selectivity. [cite: 4]

Molecular Docking Simulations for Biological Target Engagement

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

For "this compound," molecular docking studies have been performed to understand its interaction with its biological target. One study describes the synthesis of 4-(3-Benzoyl-1-phenyl-1H-pyrazole-4-carbonyl)-N,N-diethylbenzenesulfonamide, which is referred to as "this compound," and its subsequent molecular docking into the active site of cyclooxygenase-2 (COX-2). [cite: 11, 12, 13] These simulations help to visualize the binding pose of the molecule and identify the key amino acid residues involved in the interaction. [cite: 11, 12, 13] The insights gained from molecular docking are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. The process involves preparing the 3D structures of both the ligand and the target protein, defining the binding site, and then using a docking algorithm to sample different binding poses and a scoring function to rank them. [cite: 11, 12]

The following table summarizes the key computational methods discussed and their application to pyrazole derivatives:

| Computational Method | Application to Pyrazole Derivatives | Specific Mention of "this compound" |

| High-Throughput Virtual Screening (HTVS) | Rapidly screening large libraries of pyrazole compounds to identify potential inhibitors for targets like CDK8. [cite: 3, 10] | Not specifically mentioned in the context of HTVS in the provided results. |

| Ligand-Based Virtual Screening (LBVS) | Identifying new trypanocidal agents based on known active pyrazole-containing scaffolds. | Not specifically mentioned in the context of LBVS in the provided results. |

| Structure-Based Virtual Screening (SBVS) | Identifying inhibitors of the SARS-CoV-2 main protease from a library of pyrazole derivatives. [cite: 6] | Not specifically mentioned in the context of SBVS in the provided results. |

| Structure-Activity Relationship (SAR) Studies | Understanding how structural modifications to the pyrazole ring affect antimalarial activity. [cite: 5] | Identified as a PfENR inhibitor, implying SAR studies are relevant. [cite: 5, 15] |

| Pharmacophore Mapping | Developing models to identify essential features for anti-proliferative activity and for designing inhibitors of DPP-IV and COX-2. [cite: 2, 9, 14] | Not specifically mentioned in the context of pharmacophore mapping in the provided results. |

| Molecular Docking Simulations | Predicting the binding mode and affinity of pyrazole derivatives to their biological targets, such as COX-2. [cite: 11, 12, 13] | Docking studies performed against the COX-2 active site. [cite: 11, 12, 13] |

Prediction of Binding Modes and Affinities with Receptor Proteins

Computational docking studies have been instrumental in predicting the binding modes and affinities of pyrazole derivatives with various receptor proteins, providing critical insights for structure-based drug design. Molecular docking simulations of this compound into the active sites of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have revealed favorable binding energies, suggesting potent inhibitory activity. For instance, docking studies on a series of pyrazole-thiadiazole derivatives identified compounds with minimum binding energies as low as -10.09 kJ/mol with VEGFR-2, indicating a strong and stable interaction. researchgate.netnih.gov

The predicted binding pose of this compound within the ATP-binding pocket of protein kinases is often characterized by a network of hydrogen bonds and hydrophobic interactions. The pyrazole core acts as a crucial scaffold, orienting various substituents to interact with key amino acid residues. For Rearranged during Transfection (RET) kinase, a pyrazole derivative demonstrated a binding energy of -7.14 kcal/mol, forming four hydrogen bonds with the hinge region residue Ala807, an interaction that mimics the binding of ATP. mdpi.com This highlights the pyrazole moiety's ability to effectively occupy the kinase hinge region, a common strategy for kinase inhibitors.

The stability of these predicted binding modes is often further assessed using molecular dynamics (MD) simulations, which confirm the persistence of key interactions over time. Such simulations have shown that the interactions formed by pyrazole ligands, particularly hydrophobic ones, remain consistent, validating the initial docking predictions. nih.gov

Table 1: Predicted Binding Affinities of Pyrazole Derivatives with Various Kinases

| Derivative Class | Target Protein | Binding Energy (kJ/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | -10.09 | - |

| Pyrazole-Thiadiazole | Aurora A (2W1G) | -8.57 | - |

| Pyrazole-Carboxamide | CDK2 (2VTO) | -10.35 | - |

| Fused Pyrazole | RET Kinase | - | -7.14 |

| Pyrazole-Benzimidazolone | HPPD | - | -10.6 |

Data synthesized from multiple sources for representative pyrazole derivatives. researchgate.netnih.govmdpi.combiointerfaceresearch.com

Analysis of Ligand-Enzyme Interactions and Binding Sites (e.g., Kinases, Topoisomerases, Carbonic Anhydrase)

Detailed analysis of the ligand-enzyme interactions of this compound reveals specific binding patterns within the active sites of various enzymes.

Kinases: In cyclin-dependent kinase 2 (CDK2), pyrazole derivatives are predicted to dock deeply within the binding pocket, forming hydrogen bonds with key residues such as Ile10, Lys20, Lys89, and Asp145. nih.gov Nonpolar, stabilizing interactions often occur with hydrophobic residues like Phe80, Phe82, and Leu83, which interact with the aromatic portions of the pyrazole ligand. scielo.br For other kinases like AKT1, BRAF V600E, and EGFR, docking simulations support a common mode of interaction at the ATP-binding site, reinforcing the potential of pyrazole derivatives as multi-kinase inhibitors. mdpi.com

Topoisomerases: Computational studies indicate that pyrazole derivatives can act as topoisomerase II inhibitors. Docking simulations reveal a strong affinity for the active site of human topoisomerase II β, suggesting a potential mechanism for their anticancer properties. nih.gov

Other Enzymes: The versatility of the pyrazole scaffold allows it to interact with a broad range of enzymes. For instance, studies on Cytochrome P450 2E1 (CYP2E1) show that structural differences among pyrazole molecules significantly impact their binding interactions. nih.gov The association often results in a Type II difference spectrum, indicating direct ligation of a pyrazole nitrogen atom to the heme iron in the enzyme's active site. nih.gov Similarly, pyrazole-benzimidazolone hybrids have been shown to interact with 4-Hydroxyphenylpyruvate dioxygenase (HPPD), with Van der Waals forces playing a significant role in the binding with residues like VAL228 and PRO229. biointerfaceresearch.com

The primary interactions stabilizing the ligand-enzyme complex typically include:

Hydrogen Bonds: Formed between the nitrogen atoms of the pyrazole ring or substituents and polar residues in the enzyme's hinge region (e.g., Ala807 in RET kinase). mdpi.comnih.gov

Hydrophobic Interactions: Occur between the aromatic rings of the pyrazole derivative and nonpolar amino acid residues (e.g., Phe42, Phe72). researchgate.net

Computational ADMET Profiling for Pharmacokinetic Property Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in evaluating the drug-likeness of compounds like this compound. Computational models are used to predict the pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery process.

Studies on various pyrazole derivatives have shown that they generally exhibit favorable ADMET profiles. semanticscholar.org For example, analyses performed using platforms like pkCSM predict key pharmacokinetic parameters and assess compliance with established drug-likeness rules, such as Lipinski's rule of five. semanticscholar.orgnih.gov These predictions suggest that many pyrazole-based compounds have the potential to be developed into orally active drug candidates.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion Parameters

Computational tools provide quantitative predictions for a range of ADMET parameters for this compound.

Absorption: Human intestinal absorption is a key parameter for oral bioavailability. Pyrazole derivatives are often predicted to be well-absorbed. For instance, a study of pyrazole-indole molecules showed predicted human intestinal absorption values of over 90%. semanticscholar.org Adherence to Lipinski's rule of five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) is a common filter, and many novel pyrazole derivatives are designed to comply with these rules, indicating good potential for oral absorption. nih.gov

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are evaluated. While specific values vary depending on the exact structure, pyrazole derivatives are often predicted to have moderate to low BBB permeability, which can be advantageous for avoiding central nervous system side effects.

Metabolism: The interaction with cytochrome P450 (CYP) enzymes is a key determinant of drug metabolism. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4). Computational studies on pyrazole-indole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives indicated that they were not inhibitors of CYP2D6 or CYP3A4, suggesting a lower potential for drug-drug interactions. semanticscholar.org

Excretion: Total clearance is a composite value reflecting the body's ability to eliminate a drug. This parameter is also predictable through computational models, providing a holistic view of the compound's likely persistence in the body.

Table 2: Predicted ADMET Properties for Representative Pyrazole Derivatives

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | > -4.0 | Indicates adequate solubility |

| Caco-2 Permeability | > 0.9 | High intestinal permeability |

| Human Intestinal Absorption | > 90% | Excellent absorption |

| Distribution | ||

| VDss (human) | Moderate | Indicates distribution beyond blood plasma |

| BBB Permeability | Low to Moderate | May limit CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| CYP3A4 Inhibitor | No | Low risk of specific drug interactions |

| Excretion | ||

| Total Clearance | Varies | Overall elimination rate |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |

Data compiled from in silico studies on various pyrazole derivatives. semanticscholar.orgnih.govresearchgate.net

Theoretical Prediction of Electronic, Spectroscopic, and Conductivity Properties

Theoretical investigations, primarily using Density Functional Theory (DFT), provide a deep understanding of the electronic structure, spectroscopic characteristics, and potential material properties of this compound.

DFT calculations, often employing methods like B3LYP with a 6-31G(d) or 6-311+G(2d,p) basis set, are used to optimize the molecular geometry and determine its electronic properties. tandfonline.com Such studies on pyrazole derivatives like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicate that the molecules often adopt a planar conformation. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability; a larger gap implies higher stability and lower reactivity. researchgate.net For many pyrazole derivatives, the HOMO is typically localized on one part of the molecule, while the LUMO is on another, indicating the nature of electronic transitions. researchgate.net These calculations also allow for the prediction of global reactivity descriptors.

Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites of the molecule, which is valuable for understanding intermolecular interactions. researchgate.net

Theoretical calculations are also used to predict spectroscopic properties. The computed vibrational frequencies (FT-IR) and NMR chemical shifts show a high correlation with experimental data, aiding in the structural characterization of newly synthesized compounds. tandfonline.com

Table 3: Calculated Electronic Properties for a Representative Pyrazole Derivative

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical stability and reactivity |

| Ionization Potential | 6.5 to 7.0 | Energy required to remove an electron |

| Electron Affinity | 1.8 to 2.5 | Energy released when an electron is added |

| Electronegativity (χ) | 4.1 to 4.8 | Measure of the ability to attract electrons |

| Hardness (η) | 2.0 to 2.5 | Resistance to change in electron configuration |

Values are representative ranges derived from DFT studies on various pyrazole derivatives. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design with Pyrazole Scaffolds

Pyrazole (B372694) Derivatives as Versatile Ligands in Metal Complexation

Pyrazole and its derivatives are a cornerstone in the field of coordination chemistry, largely due to their adaptable nature in forming complexes with a wide array of metal ions. researchgate.net These nitrogen-containing heterocyclic compounds are appreciated for their ability to create diverse structural topologies in the resulting coordination compounds. researchgate.netresearchgate.net The versatility of pyrazoles stems from their multiple coordination modes, allowing them to act as neutral monodentate ligands, mono-anionic species, or as part of larger polydentate chelating systems. researchgate.net

Donor Properties of Pyrazole Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, each with distinct properties that influence their coordination behavior. One nitrogen atom is of the "pyridinic" type, possessing a lone pair of electrons in an sp² hybrid orbital, which is readily available for donation to a metal center. The other nitrogen is of the "pyrrolic" type, as it is bonded to a hydrogen atom (in an unsubstituted pyrazole) and its lone pair is involved in the aromatic π-system of the ring.

Coordination typically occurs through the pyridinic nitrogen atom, which acts as a good σ-donor. nih.gov Pyrazoles are considered π-excessive, which makes them better π-donors but poorer π-acceptors, classifying them as hard donor sites. researchgate.net The acidic nature of the N-H proton on the pyrrolic nitrogen allows for deprotonation, creating a pyrazolate anion. nih.gov This anion is a powerful ligand, capable of bridging two metal centers. nih.gov

Monodentate and Polydentate Pyrazole Ligand Systems

The coordination behavior of pyrazole derivatives can be broadly categorized into monodentate and polydentate systems.

Monodentate Coordination: In the simplest mode, a neutral pyrazole molecule coordinates to a single metal ion through its pyridinic nitrogen atom. researchgate.net This interaction is foundational to the formation of many pyrazole-metal complexes.

Polydentate Systems: The true versatility of pyrazoles is showcased in polydentate ligand design. By incorporating pyrazole units into larger molecular frameworks, ligands with multiple donor sites can be created. These can be:

Bidentate: The pyrazolate anion, formed after deprotonation, can act as an "exo-bidentate" bridging ligand, coordinating to two separate metal centers through both of its nitrogen atoms. uninsubria.it Ligands can also be designed where two pyrazole rings are linked, or a pyrazole ring is combined with another donor group (like a pyridine) to chelate a single metal ion.

Tridentate and Higher Polydentate Systems: A well-known class of tridentate pyrazole-based ligands are the "scorpionates" (poly(pyrazolyl)borates), which have been extensively studied. nih.gov Another example includes 2,6-bis(pyrazolyl)pyridine ligands, which are capable of forming stable pincer-type complexes. nih.gov

The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of the steric and electronic properties of these ligands, which in turn influences the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Pyrazole-Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is a well-established area of inorganic chemistry, with a variety of methods available to generate a diverse range of coordination compounds.

Formation of Transition Metal Complexes

Transition metal complexes of pyrazole derivatives are typically synthesized by reacting a suitable metal salt with the pyrazole ligand in an appropriate solvent. researchgate.net For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared by reacting the metal acetate (B1210297) salts with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in solvents like methanol, acetonitrile, or dimethylformamide. chemrxiv.org The stoichiometry of the reactants (metal-to-ligand ratio) can often control the final product, leading to complexes with different numbers of coordinated ligands. chemrxiv.orgnih.gov In some cases, degradation of more complex ligands, such as scorpionates, in the presence of transition metal salts can also yield simpler pyrazole-metal complexes. researchgate.net

Spectroscopic Signatures of Ligand-Metal Coordination (IR, NMR, UV-Vis, ESR)

A suite of spectroscopic techniques is employed to confirm the coordination of the pyrazole ligand to the metal center and to elucidate the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for observing the changes in vibrational frequencies of the pyrazole ring upon coordination. A key indicator of coordination is the shift in the C=N stretching vibration. In complexes where the pyrazole acts as a neutral ligand, a broad band corresponding to the N-H stretch can be observed, which may be absent if the ligand deprotonates to form a pyrazolate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed information about the structure of the complex in solution. Coordination of the pyrazole ligand to a metal ion induces shifts in the NMR signals of the pyrazole protons and carbons. semanticscholar.org For example, a downfield shift in the H-4 and H-ortho proton signals has been observed in a gold(I) pyrazole complex. semanticscholar.org ¹⁵N NMR can be particularly useful in definitively identifying the nitrogen atom involved in coordination, with significant changes in the nitrogen shielding observed upon complexation. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyrazole ligands are altered upon complexation with a metal ion. mocedes.org The spectra of the complexes often show the characteristic bands of the ligand, which may be red-shifted depending on the metal and other coordinating groups. researchgate.net In addition to these ligand-based transitions (like π → π*), new bands may appear in the visible region due to d-d transitions within the metal ion, which are useful for determining the coordination geometry of the complex. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), such as many Cu(II) or Co(II) complexes, ESR (or EPR) spectroscopy is a powerful technique. nih.gov The parameters obtained from the ESR spectrum, such as the g-values, can provide detailed information about the electronic structure and the geometry of the metal's coordination environment. nih.gov

These spectroscopic methods, often used in combination, are crucial for the thorough characterization of newly synthesized pyrazole-metal complexes. tandfonline.com

Structural Diversity and Geometries of Pyrazole Coordination Compounds

The coordination of pyrazole-based ligands to metal ions gives rise to a remarkable structural diversity, with coordination numbers ranging from two to eight. researchgate.net This diversity is a result of the versatile bonding modes of the pyrazole unit, the nature of the metal ion, and the influence of counter-ions and solvent molecules.

Mononuclear Complexes: In the simplest cases, a central metal ion is coordinated by one or more pyrazole ligands. The resulting geometry depends on the metal ion and the number of ligands. For example, octahedral geometries are common for Co(II) and Ni(II) complexes with multiple pyrazole ligands and other co-ligands like water or acetate. researchgate.netchemrxiv.org Square planar geometries have been observed for some Cu(II) complexes. tandfonline.com

Dinuclear and Polynuclear Complexes: The ability of the pyrazolate anion to bridge two metal centers is a key factor in the formation of dinuclear and polynuclear structures. nih.gov These bridged complexes can hold metal ions in close proximity, which can lead to interesting magnetic or catalytic properties. uninsubria.it

Supramolecular Assemblies: Beyond the primary coordination sphere, non-covalent interactions such as hydrogen bonding play a crucial role in the crystal packing, leading to the formation of higher-order supramolecular architectures like 1D chains or 2D networks. nih.govmdpi.com

The table below summarizes some of the coordination geometries observed for transition metal complexes containing pyrazole derivatives.

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Co(II) | 6 | Octahedral | [Co(pyrazole)₄(H₂O)₂]²⁺ |

| Ni(II) | 6 | Octahedral | [Ni(pyrazole)₂(Ac)₂(H₂O)₂] |

| Cu(II) | 4 | Square Planar | Complexes with Schiff base pyrazole ligands |

| Cu(II) | 6 | Distorted Octahedral | [Cu(pyrazole)₄Br₂] |

| Zn(II) | 4 | Tetrahedral | [Zn(pyrazole)₂Cl₂] |

| Fe(II) | 6 | Distorted Octahedral | [Fe(bpp)₂]²⁺ (bpp = bis(pyrazolyl)pyridine) |

The structural landscape of pyrazole coordination compounds is vast and continues to be an active area of research, driven by the potential applications of these materials in catalysis, materials science, and medicine.

Tetrahedral and Square-Planar Geometries

The coordination geometry of metal complexes is fundamentally influenced by the metal ion's electronic configuration, the nature of the ligand, and steric factors. Pyrazole-based ligands have demonstrated the ability to stabilize various geometries, with four-coordinate complexes often adopting either tetrahedral or square-planar configurations. nih.govlibretexts.orglibretexts.org